molecular formula C9H9ClO3 B2944602 Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS No. 1260809-99-1

Methyl 3-chloro-4-(hydroxymethyl)benzoate

Cat. No.: B2944602
CAS No.: 1260809-99-1
M. Wt: 200.62
InChI Key: IVPABLVPRNGYTA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro group at the third position and a hydroxymethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.

Major Products Formed

    Oxidation: 3-chloro-4-(carboxymethyl)benzoate.

    Reduction: Methyl 3-methyl-4-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-chloro-4-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-chloro-4-(hydroxymethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: Lacks the chloro group, making it less reactive in certain substitution reactions.

    Methyl 4-hydroxybenzoate: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.

    Methyl 3-chloro-4-hydroxybenzoate: Similar structure but lacks the hydroxymethyl group, influencing its solubility and reactivity.

Uniqueness

Methyl 3-chloro-4-(hydroxymethyl)benzoate is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-chloro-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPABLVPRNGYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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